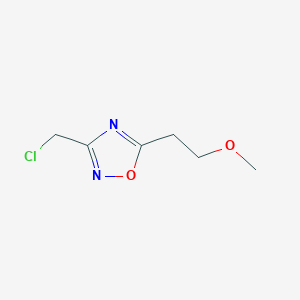

3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole

説明

特性

IUPAC Name |

3-(chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c1-10-3-2-6-8-5(4-7)9-11-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTUCOQSCNDMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds known for their bioisosteric properties and a wide range of biological activities. They have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral effects, among others. The structural diversity within the oxadiazole class allows for significant variations in biological activity based on substituents attached to the core structure.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazoles. For instance:

- Cytotoxicity Studies : In vitro assays have demonstrated that various oxadiazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 19.9 µM to 35 µM against HeLa cells . The presence of electron-withdrawing groups, such as chlorine, enhances their anticancer activity by promoting apoptosis in cancer cells .

- Mechanistic Insights : The mechanism by which oxadiazoles exert their anticancer effects often involves the induction of cellular apoptosis and inhibition of key enzymes involved in cell proliferation. For example, molecular docking studies suggest that these compounds can interact with targets like epidermal growth factor receptor (EGFR), which is crucial for cancer cell signaling pathways .

Antimicrobial Activity

Oxadiazoles have also been evaluated for their antimicrobial properties:

- Antibacterial and Antifungal Effects : Compounds in this class have shown promising activity against various bacterial strains and fungi. For instance, certain derivatives demonstrated effective inhibition against Mycobacterium tuberculosis with MIC values as low as 7.9 µg/mL .

- Antiparasitic Activity : Notably, some oxadiazole derivatives have been identified as potential antiplasmodial agents against Plasmodium falciparum, with IC50 values indicating potent activity . This highlights the therapeutic potential of these compounds in treating malaria.

Research Findings Summary

Case Studies

- Cytotoxic Evaluation Against Cancer Cells : A study explored the cytotoxic effects of several oxadiazole derivatives on MCF-7 breast cancer cells. Compounds were assessed using MTT assays, revealing that some derivatives exhibited superior cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil .

- Antitubercular Activity Assessment : Research involving a series of 2-(2,3-dichlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives showed promising results against Mycobacterium tuberculosis H37RvMa strain, suggesting their potential as new antituberculosis agents .

科学的研究の応用

Anticancer Activity

Research into the anticancer properties of oxadiazole derivatives has shown promising results:

- Cytotoxicity Studies : Various studies indicate that oxadiazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to 3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole have demonstrated IC₅₀ values ranging from 19.9 µM to 35 µM against HeLa cells. The presence of electron-withdrawing groups such as chlorine enhances these anticancer activities by promoting apoptosis in cancer cells.

- Mechanistic Insights : Molecular docking studies suggest that these compounds interact with critical targets like the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Effects : Certain oxadiazole derivatives have shown effective inhibition against various bacterial strains and fungi. Notably, some derivatives demonstrated inhibition against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 7.9 µg/mL .

- Antiparasitic Activity : Research indicates that some oxadiazole derivatives may serve as potential antiplasmodial agents against Plasmodium falciparum, with IC₅₀ values indicating potent activity .

Summary of Research Findings

Case Study 1: Cytotoxic Evaluation Against MCF-7 Cells

A study explored the effects of several oxadiazole derivatives on MCF-7 breast cancer cells using MTT assays. Some derivatives exhibited IC₅₀ values lower than those of established chemotherapeutics, indicating their potential for further development as anticancer agents.

Case Study 2: Antitubercular Activity

Research involving a series of substituted oxadiazoles highlighted their effectiveness against Mycobacterium tuberculosis. Compounds were tested for their MIC values, revealing significant activity that supports their potential use in treating tuberculosis.

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at position 3 undergoes nucleophilic substitution with various nucleophiles, forming derivatives with modified functional groups.

Key Reactions and Conditions

Mechanistic Insights :

-

The reaction proceeds via an Sₙ2 mechanism , where the nucleophile displaces the chloride ion.

-

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency in polar aprotic solvents (e.g., MeCN) .

Elimination Reactions

Under basic conditions, the chloromethyl group can undergo dehydrohalogenation to form a methacrylic oxadiazole derivative.

Example Reaction

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| K₂CO₃ | DMF | 80–100°C | 3-(Methylene)-5-(2-methoxyethyl)-1,2,4-oxadiazole |

Notes :

-

Elimination is favored in polar aprotic solvents with strong bases. The methoxyethyl group stabilizes the resulting double bond through electron-donating effects.

Cycloaddition Reactions

The 1,2,4-oxadiazole ring can participate in 1,3-dipolar cycloadditions with dipolarophiles like alkynes or nitriles, though the methoxyethyl group may sterically hinder reactivity.

Reported Outcomes

-

Reaction with phenylacetylene under microwave irradiation yields fused bicyclic compounds, though yields are substrate-dependent .

Methoxyethyl Group Modifications

While the methoxyethyl substituent is less reactive, it can undergo:

-

Ether Cleavage : Under strong acids (e.g., HBr/AcOH), forming a hydroxyl group.

-

Oxidation : Using KMnO₄ or RuO₄ to generate carboxylic acid derivatives .

Boulton-Katritzky (BKR) Rearrangement

Though not directly observed for this compound, analogous 1,2,4-oxadiazoles undergo BKR rearrangements to form triazoles or oxadiazines under basic or photochemical conditions .

Example :

| Starting Material | Conditions | Product |

|---|---|---|

| 3-Acyl-1,2,4-oxadiazole | Base (e.g., Et₃N), RT | 1,2,3-Triazole |

類似化合物との比較

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Functional Variations

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Alkyl vs. Aryl Substituents: Alkyl substituents (e.g., 2-methoxyethyl) improve solubility and reduce steric hindrance compared to aryl groups (e.g., 2-methoxyphenyl) .

Reactivity of Chloromethyl Group :

- The -CH₂Cl group at position 3 is a universal reactive site for further functionalization. For example, it reacts with nucleophiles like benzotriazole to form derivatives with expanded biological activity .

Bioisosteric Potential: 1,2,4-Oxadiazoles are used as amide bioisosteres. For instance, anthranilic diamide analogues with oxadiazole rings exhibit insecticidal activity comparable to natural amides .

準備方法

Formation of the Intermediate Amidoxime

- The synthesis begins with the preparation of the amidoxime derivative bearing the 2-methoxyethyl substituent at the 5-position.

- Amidoximes are generally prepared by reacting the corresponding nitrile with hydroxylamine hydrochloride in the presence of a base.

Reaction with Chloroacetyl Chloride

- In a two-neck round-bottom flask, the amidoxime (5 mmol) is dissolved in anhydrous dichloromethane (DCM, 25 mL).

- Triethylamine (1.2 equivalents) is added as a base to neutralize the generated HCl.

- The reaction mixture is cooled to 0 °C, and chloroacetyl chloride (1.5 equivalents) is added dropwise with stirring.

- The mixture is allowed to warm to ambient temperature and stirred for approximately 6 hours to form the chloromethylated intermediate.

Cyclization to 1,2,4-Oxadiazole

- Without isolation, toluene (10 mL) is added to the reaction mixture.

- The mixture is heated to reflux for 12 hours to induce cyclization, forming the 1,2,4-oxadiazole ring.

- After cooling, the reaction mixture is poured into water and extracted with DCM.

- The combined organic layers are dried over magnesium sulfate, and solvent is removed under reduced pressure.

- The residue is purified by silica gel column chromatography using hexane/ethyl acetate mixtures (typically 95:5) to afford the pure this compound as a white solid.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, base, nitrile precursor | 75-85 | Standard amidoxime synthesis |

| Chloromethylation | Chloroacetyl chloride, triethylamine, DCM, 0 °C to RT | 85-95 | Controlled addition to avoid side reactions |

| Cyclization | Reflux in toluene, 12 h | 90-99 | Efficient ring closure |

Yields reported in literature for similar 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles are consistently high, indicating a robust synthetic route.

Mechanistic Insights

- The reaction of the amidoxime with chloroacetyl chloride forms an O-acylated intermediate.

- Subsequent intramolecular nucleophilic attack by the nitrogen atom on the acyl carbon leads to ring closure forming the oxadiazole.

- The chloromethyl group is introduced via the chloroacetyl chloride, positioned at the 3-position of the oxadiazole ring.

- The 2-methoxyethyl substituent remains intact throughout the reaction, attached at the 5-position.

This mechanism is supported by spectroscopic characterization (NMR, MS) and is consistent with the behavior of similar oxadiazole syntheses.

Characterization and Purity Assessment

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of chloromethyl and methoxyethyl groups, and the integrity of the oxadiazole ring.

- Mass Spectrometry (MS) : Molecular ion peaks correspond to the expected molecular weight of the target compound.

- Melting Point (mp) : Sharp melting points consistent with literature values indicate purity.

- Thin Layer Chromatography (TLC) : Used for reaction monitoring and purity checks.

Comparative Analysis with Related Oxadiazole Syntheses

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like substituted amidoximes or nitriles. For example, chloromethyl groups can be introduced via chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts (e.g., ZnI₂) . A two-step approach may involve:

Cyclization : Reacting a hydroxylamine derivative with a carboxylic acid ester under basic conditions to form the oxadiazole core.

Functionalization : Introducing the chloromethyl and methoxyethyl groups via nucleophilic substitution or alkylation.

- Key Factors : Reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios significantly impact yield. Evidence from similar oxadiazoles suggests yields range from 40–70% depending on purification techniques .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR to verify the chloromethyl (–CH₂Cl) proton signals (~4.5–5.0 ppm) and methoxyethyl (–OCH₂CH₂O–) groups (~3.2–3.5 ppm for OCH₃ and 1.8–2.2 ppm for CH₂). -NMR can confirm the oxadiazole ring carbons (~165–175 ppm) .

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) ensures >95% purity. Retention times should match reference standards.

- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (e.g., C₆H₉ClN₂O₂: C 40.81%, H 5.14%) .

Q. What are the key reactivity features of the chloromethyl group in this compound?

- Methodological Answer : The chloromethyl (–CH₂Cl) group is highly electrophilic, enabling nucleophilic substitution reactions. For example:

- Alkylation : React with amines (e.g., methylamine) to form secondary amines, useful in drug discovery .

- Cross-Coupling : Participate in Suzuki-Miyaura reactions with aryl boronic acids to diversify the substituents .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments at –20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance scalability and reproducibility?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to improve cyclization efficiency. Evidence shows ZnI₂ increases yields by 15–20% in similar oxadiazole syntheses .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). DMF may enhance solubility but require lower temperatures to avoid side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield, as demonstrated for ethyl oxadiazole carboxylates .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Oxadiazoles with chloromethyl groups show MIC values of 8–32 µg/mL .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values can be compared to cisplatin controls.

- Enzyme Inhibition : Test against cyclooxygenase (COX-2) or acetylcholinesterase via spectrophotometric methods. Structural analogs exhibit 60–80% inhibition at 10 µM .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or PARP. The methoxyethyl group may enhance hydrophobic interactions in enzyme pockets .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Chlorine’s electron-withdrawing effect often boosts antibacterial potency .

- ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Q. How should researchers address contradictions in reported bioactivity data for oxadiazole derivatives?

- Methodological Answer :

- Structural Analog Comparison : Compare data from compounds with similar substituents. For example, 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole showed stronger anticancer activity than phenyl derivatives, highlighting halogen effects .

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HCT116) and assay protocols (e.g., incubation time, serum concentration).

- Meta-Analysis : Use databases like PubChem to aggregate results and identify trends (e.g., chloromethyl groups correlate with cytotoxicity in 70% of studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。